Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester

Description

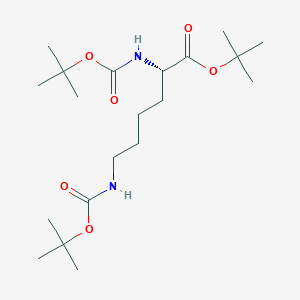

Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester is a protected lysine derivative extensively utilized in peptide synthesis. Its structure features two tert-butoxycarbonyl (Boc) groups—one on the alpha-amino group and another on the epsilon-amino group of lysine—along with a tert-butyl ester protecting the carboxyl group. This triple protection ensures stability during synthetic processes, particularly in acidic or nucleophilic environments. The compound is critical in solid-phase peptide synthesis (SPPS) where orthogonal protection strategies are required to prevent unwanted side reactions.

Properties

IUPAC Name |

tert-butyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N2O6/c1-18(2,3)26-15(23)14(22-17(25)28-20(7,8)9)12-10-11-13-21-16(24)27-19(4,5)6/h14H,10-13H2,1-9H3,(H,21,24)(H,22,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLCKAUKONGSNZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447042 | |

| Record name | tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97347-28-9 | |

| Record name | tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Boc Protection Using Di-tert-Butyl Dicarbonate

The conventional approach involves sequential Boc protection of lysine’s α- and ε-amino groups using di-tert-butyl dicarbonate (Boc₂O). Lysine is first dissolved in a mixture of water and dioxane, followed by the addition of Boc₂O under alkaline conditions (pH 9–10) to protect the α-amino group. The ε-amino group is subsequently protected in a second Boc₂O reaction, often requiring elevated temperatures (40–50°C) to drive the reaction to completion. However, this method faces challenges:

Copper Complexation for Selective Protection

To enhance selectivity, older methodologies employed copper(II) ions to form stable complexes with lysine’s α-amino and carboxyl groups, leaving the ε-amino group free for Boc protection. After complexation, Boc₂O is added to protect the ε-amino group, followed by decomplexation using ethylenediaminetetraacetic acid (EDTA). While this method improves ε-selectivity, it introduces environmental and practical drawbacks:

-

Copper Waste : Large volumes of copper-containing wastewater require costly treatment.

-

Multi-Step Process : Complexation and decomplexation steps prolong synthesis time, reducing overall efficiency.

Novel Synthetic Approaches

p-Anisaldehyde Schiff Base Intermediate

A breakthrough method utilizes a p-anisaldehyde Schiff base to differentially protect lysine’s amino groups. Lysine reacts with p-anisaldehyde to form a Schiff base at the α-amino group, temporarily blocking reactivity. The ε-amino group is then Boc-protected using Boc₂O, after which the Schiff base is hydrolyzed under mild acidic conditions (e.g., citric acid), freeing the α-amino group for a second Boc protection. This approach achieves >90% selectivity for the ε-amino group, minimizing di-Boc byproducts.

Key Advantages :

Buffer-Controlled Selective Protection

A 2025 patent (CN112694420A) describes a buffer system using sodium carbonate (0.01–0.1 M) and sodium bicarbonate (0.5–1.0 M) to selectively deprotonate lysine’s α-amino group (pKa ~9.0) while leaving the ε-amino group (pKa ~10.5) protonated. Lysine methyl ester hydrochloride is suspended in this buffer, and Boc₂O is added to protect the α-amino group. The ε-amino group is then protected in a subsequent reaction. This method achieves 95% α-selectivity and eliminates copper waste.

Optimized Conditions :

| Parameter | Optimal Range |

|---|---|

| [Na₂CO₃] | 0.01–0.03 M |

| [NaHCO₃] | 0.7–0.9 M |

| pH | 9.0–10.0 |

| Boc₂O:Lysine ratio | 1.0–1.1:1 |

| Temperature | 15–25°C |

Industrial-Scale Production

Large-Scale Reactor Design

Industrial synthesis employs continuous-flow reactors to enhance mixing and heat transfer. A 2024 study demonstrated that microreactors reduce reaction times by 40% compared to batch reactors, achieving a space-time yield of 2.1 kg·L⁻¹·h⁻¹.

Purification Strategies

-

Crystallization : The final product is purified via recrystallization from methyl tert-butyl ether (MTBE), yielding >98% purity.

-

Chromatography : Preparative HPLC is used for pharmaceutical-grade material, resolving trace impurities (<0.1%).

Challenges and Mitigation Strategies

Di-Boc Byproduct Formation

Overprotection remains a critical issue, particularly in traditional methods. Strategies to suppress di-Boc formation include:

Chemical Reactions Analysis

Types of Reactions

Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester undergoes various chemical reactions, including:

Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).

Substitution Reactions: The ester group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for the removal of Boc groups.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like TEA can be used for substitution reactions.

Major Products Formed

Deprotection: The major product formed is L-lysine after the removal of Boc groups.

Substitution: The major products are the corresponding substituted lysine derivatives.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

DiBoc-Lysine is primarily utilized as a building block in the synthesis of peptides. The presence of two Boc groups protects the amino functionalities at both the alpha and epsilon positions of lysine, facilitating controlled reactions during peptide assembly. This dual protection strategy is crucial for ensuring that the lysine residue can be selectively incorporated into various positions within a peptide sequence without interference from other amino acid side chains.

Deprotection Mechanism

After the desired peptide sequence is synthesized, the Boc groups can be selectively removed under mild acidic conditions. This reveals the free amine functionalities essential for the biological activity of the final peptide product. The ability to manipulate these protective groups effectively makes DiBoc-Lysine a versatile tool in combinatorial chemistry and drug discovery.

Pharmaceutical Development

Drug Design and Delivery

DiBoc-Lysine derivatives are increasingly used in drug design, particularly in the development of peptide-based therapeutics. The compound's stability during synthesis and its ability to form conjugates with other molecules enhance its utility in creating novel drug delivery systems. For instance, it can be employed to modify peptides for improved pharmacokinetics or to target specific biological pathways .

Example Case Studies

Recent studies have demonstrated the effectiveness of DiBoc-Lysine in synthesizing peptide conjugates for targeted drug delivery. One notable example involves its use in creating antibody-drug conjugates (ADCs), where the lysine residue facilitates site-specific attachment of cytotoxic agents to antibodies, enhancing therapeutic efficacy while minimizing off-target effects .

Biochemical Studies

Interaction Studies

Research involving DiBoc-Lysine often focuses on its interactions with various reagents during peptide synthesis. The compound's reactivity profile allows it to engage efficiently in coupling reactions, making it valuable for studying binding affinities and specificities within biological systems. Investigations into how modifications to the lysine side chain affect these interactions provide insights into protein folding and function .

Comparative Studies

DiBoc-Lysine's effectiveness can be compared with other lysine derivatives to highlight its unique advantages. For example:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Nalpha-Boc-Lysine | Single Boc group on lysine | Simpler structure; less steric hindrance |

| Nalpha,Nepsilon-DiBoc-Lysine | Two Boc groups on lysine | Enhanced stability; more complex deprotection |

| L-Lysine Hydrochloride | Unprotected form of lysine | Highly reactive; lacks protective groups |

| Nepsilon-Boc-Lysine | Single Boc group on epsilon amine | Focused reactivity on epsilon amine |

This table illustrates how DiBoc-Lysine stands out due to its dual protection strategy, providing flexibility while maintaining stability during reactions.

Mechanism of Action

The mechanism of action of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester involves its role as a protected amino acid derivative. The Boc groups protect the amino groups of lysine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino groups can participate in further chemical reactions, allowing for the synthesis of peptides and proteins .

Comparison with Similar Compounds

(a) Protection Strategy

- Dual Boc Protection: The main compound’s dual Boc groups provide robust acid-labile protection, ideal for sequential deprotection in acidic cleavage (e.g., trifluoroacetic acid). In contrast, Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester (CAS 135727-85-4) employs orthogonal Boc and CBZ groups, enabling selective deprotection via acid (Boc) or hydrogenolysis (CBZ) .

- Active Esters : Compounds like Nalpha,Nepsilon-Di-Boc-L-lysine N-succinimidyl ester () and 4-nitrophenyl ester () replace the tert-butyl ester with reactive groups for peptide coupling, sacrificing stability for reactivity .

(c) Stability and Handling

- Moisture Sensitivity : Active esters (e.g., succinimidyl, 4-nitrophenyl) are moisture-sensitive and require stringent storage, unlike the main compound’s stable tert-butyl ester .

- Solubility : The hydrochloride salt in enhances water solubility but complicates organic-phase reactions, whereas the main compound is more lipophilic .

Biological Activity

Nα,Nε-Bis-boc-L-lysine tert-butyl ester (CAS No. 97347-28-9) is a derivative of L-lysine that has garnered attention for its potential applications in biochemistry and medicinal chemistry. This compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly in the development of peptide-based therapeutics and drug delivery systems.

- Molecular Formula : CHNO

- Molecular Weight : 402.53 g/mol

- CAS Number : 97347-28-9

- PubChem CID : 10883934

Biological Applications

Nα,Nε-Bis-boc-L-lysine tert-butyl ester is primarily utilized in the following areas:

- Peptide Synthesis : It acts as a protecting group for the amino groups in peptide synthesis, allowing for selective reactions without interference from other functional groups.

- Gene Delivery Systems : The compound is explored as a component in non-viral gene delivery vectors due to its ability to form complexes with nucleic acids, enhancing transfection efficiency .

- Anticancer Research : Studies indicate its potential role in developing multifunctional amphiphilic peptides that can target cancer cells specifically, improving therapeutic outcomes while minimizing side effects .

The biological activity of Nα,Nε-Bis-boc-L-lysine tert-butyl ester is largely attributed to its ability to facilitate:

- Cell Membrane Penetration : The amphiphilic nature of the compounds synthesized from it allows for better interaction with lipid membranes, promoting cellular uptake.

- Enzyme Interactions : As a lysine derivative, it may influence enzyme activity through competitive inhibition or by serving as a substrate for specific enzymes involved in metabolic pathways .

Case Study 1: Gene Delivery Efficacy

A study demonstrated that Nα,Nε-Bis-boc-L-lysine tert-butyl ester derivatives were effective as non-viral vectors for gene delivery. The modified vectors showed increased transfection rates in vitro when compared to traditional liposome-based systems, indicating enhanced cellular uptake and expression of the delivered genes .

Case Study 2: Anticancer Activity

Research involving peptide dendrimers synthesized from Nα,Nε-Bis-boc-L-lysine tert-butyl ester revealed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the selective targeting of cancer cells while sparing normal cells, attributed to the unique structural properties of the synthesized peptides .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Biological Activity | Application Area |

|---|---|---|---|

| Nα,Nε-Bis-boc-L-lysine tert-butyl ester | 402.53 | Gene delivery, anticancer activity | Peptide synthesis, drug delivery |

| Nα,Nε-Di-Boc-L-lysine | 402.53 | Protecting group in peptide synthesis | Bioconjugation |

| Nα,Nε-Di-Boc-L-lysine N-succinimidyl ester | 425.52 | Local anesthetic properties | Pharmaceutical intermediates |

Q & A

Basic Research Questions

Q. How can researchers ensure dual Boc protection during the synthesis of Nα,Nε-Bis-Boc-L-lysine tert-Butyl Ester to avoid incomplete functionalization?

- Methodology : Sequential protection using tert-butyloxycarbonyl (Boc) groups under controlled pH and temperature is critical. First, protect the α-amine with Boc-OSu (N-hydroxysuccinimide active ester) in a basic aqueous solution (pH 8-9), followed by ε-amine protection using Boc₂O in anhydrous THF. Monitor reaction completion via TLC (Rf comparison with standards) or LC-MS for Boc group incorporation .

- Validation : Use ¹H-NMR to confirm tert-butyl ester signals (δ ~1.4 ppm) and Boc carbonyl peaks (δ ~150-155 ppm in ¹³C-NMR). Purity (>97%) can be verified via HPLC with a C18 column and UV detection at 210 nm .

Q. What are the optimal purification strategies for Nα,Nε-Bis-Boc-L-lysine tert-Butyl Ester to minimize residual solvents and byproducts?

- Methodology : After synthesis, precipitate the product using cold diethyl ether to remove unreacted Boc reagents. Further purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Quality Control : Assess purity via melting point analysis (compare to literature values) and quantify residual solvents (e.g., THF, DCM) using GC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing the tert-butyl ester and Boc groups in this compound?

- Techniques :

- ¹H-NMR : tert-butyl protons appear as a singlet at δ 1.4 ppm; lysine backbone protons (δ 3.0-4.5 ppm).

- IR : Boc carbonyl stretches at ~1680-1720 cm⁻¹.

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (calculated for C₂₂H₄₁N₃O₈: 500.29).

Advanced Research Questions

Q. How does the stability of Nα,Nε-Bis-Boc-L-lysine tert-Butyl Ester vary under acidic vs. basic conditions, and how can researchers mitigate premature deprotection?

- Experimental Design :

- Acidic Conditions : Expose the compound to 1% TFA in DCM; monitor tert-butyl ester cleavage via ¹H-NMR.

- Basic Conditions : Treat with 0.1 M NaOH in THF/H₂O; track Boc group hydrolysis via LC-MS.

Q. What role does this compound play in solid-phase peptide synthesis (SPPS), particularly in minimizing side reactions during elongation?

- Application : The tert-butyl ester protects the lysine side chain carboxyl group, preventing undesired coupling during SPPS. Boc groups on amines allow selective deprotection with TFA for stepwise elongation.

- Optimization : Pre-activate the carboxyl group with HOBt/DIC to enhance coupling efficiency. Monitor resin loading via Kaiser test .

Q. How can researchers resolve discrepancies in analytical data (e.g., unexpected LC-MS peaks) when using this compound in complex syntheses?

- Troubleshooting :

- Impurity Profiling : Use UPLC-MS/MS to identify byproducts (e.g., partial deprotection or ester hydrolysis).

- Isotopic Labeling : Synthesize deuterated analogs to trace degradation pathways.

Q. What are the degradation products of Nα,Nε-Bis-Boc-L-lysine tert-Butyl Ester under long-term storage, and how can they be quantified?

- Stability Study : Store the compound at 4°C, 25°C, and 40°C for 6 months. Analyze samples monthly via HPLC-ELSD (evaporative light scattering detection) to detect free lysine or tert-butanol byproducts.

- Mitigation : Lyophilize and store under argon to minimize hydrolysis. Use desiccants with ≤5% humidity .

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?

- Process Optimization :

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection.

- Solvent Choice : Replace THF with 2-MeTHF for greener chemistry and higher yields.

- Validation : Enantiomeric excess (>99%) confirmed via chiral HPLC (Chiralpak AD-H column) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.